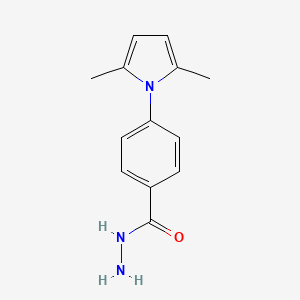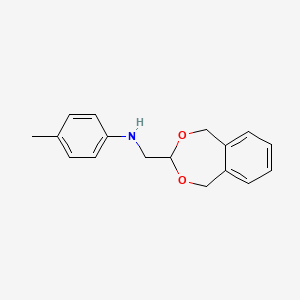
3,4-Difluoro-d-phenylalanine
概要
説明
3,4-Difluoro-d-phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Self-Assembling Behavior
Phenylalanine and its derivatives are crucial in peptide synthesis due to their biological significance. Modified phenylalanine, such as 4-nitrophenylalanine (4NP), shows unique self-assembling behaviors in different solvents. These behaviors are influenced by modifications like electron-deficiency introduced by nitro groups. These self-assembling patterns are useful in materials science for creating gels and crystals with specific properties (Singh et al., 2020).
Fluorimetric Chemosensors
Modified phenylalanine derivatives like 4,5-diarylimidazolyl-phenylalanines can serve as fluorimetric chemosensors. These compounds exhibit photophysical properties and interact with ions like Cu2+ and Fe3+, which is critical in ion recognition. This application is significant in developing new chemosensory materials for biological and analytical purposes (Esteves et al., 2016).
Protein Research and Structural Biology
Para-pentafluorosulfanyl phenylalanine (SF5Phe) is an unnatural amino acid with unique physicochemical properties. It forms specific and strong interactions in proteins, making it valuable in protein research and structural biology. SF5Phe has been used for increasing binding affinity in peptides and for specific detection in nuclear Overhauser effects studies. This method of functionalizing proteins opens new opportunities for in-vivo studies and pharmaceutical chemistry (Qianzhu et al., 2020).
Signal Transduction Studies
Phenylalanine derivatives like 4-carboxydifluoromethyl-L-phenylalanine are used as phosphotyrosyl mimetics in signal transduction studies. These analogues are synthesized with high enantiomeric purity and are suitable for preparing inhibitors targeting various signal transduction pathways (Yao et al., 1999).
Redox-Active Amino Acid Incorporation
3,4-Dihydroxy-l-phenylalanine (DHP), a redox-active amino acid, can be selectively incorporated into proteins. This incorporation facilitates the study of electron transfer in proteins and enables the engineering of redox proteins with novel properties (Alfonta et al., 2003).
Safety and Hazards
作用機序
Target of Action
3,4-Difluoro-d-phenylalanine, a derivative of phenylalanine, is likely to interact with similar targets as its parent compound. Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
Phenylalanine plays a crucial role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine
Biochemical Pathways
This compound, being a derivative of phenylalanine, is likely involved in similar biochemical pathways. Phenylalanine is a secondary plant metabolite and acts as a precursor for the synthesis of many compounds via the action of phenylalanine ammonia lyase (PAL) .
Pharmacokinetics
It’s known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
Fluorinated phenylalanines have been used in the discovery ofpyrrolopyrimidine inhibitors of Akt as antitumor agents .
Action Environment
The action environment of this compound is likely to be similar to that of other phenylalanine derivatives. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3,4-Difluoro-d-phenylalanine plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. This compound interacts with several enzymes and proteins, including phenylalanine hydroxylase and phenylalanine ammonia-lyase. Phenylalanine hydroxylase converts phenylalanine to tyrosine, while phenylalanine ammonia-lyase catalyzes the conversion of phenylalanine to cinnamic acid. The presence of fluorine atoms in this compound can influence the binding affinity and catalytic activity of these enzymes, providing insights into enzyme-substrate interactions and the effects of fluorine substitution on enzyme function .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor of dopamine. By influencing the levels of neurotransmitters, this compound can impact cell signaling pathways and alter gene expression patterns. Additionally, the incorporation of this compound into proteins can affect protein folding, stability, and interactions with other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For example, this compound can act as a competitive inhibitor of phenylalanine hydroxylase, reducing the conversion of phenylalanine to tyrosine. Additionally, the presence of fluorine atoms can enhance the stability of the compound, making it less susceptible to degradation and increasing its bioavailability. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, allowing for prolonged studies of its effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve cognitive function. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolic pathways. This compound can be converted to fluorinated derivatives of tyrosine and cinnamic acid through the action of phenylalanine hydroxylase and phenylalanine ammonia-lyase, respectively. These metabolic pathways are essential for the synthesis of neurotransmitters and other bioactive molecules. The presence of fluorine atoms can alter the metabolic flux and levels of metabolites, providing insights into the effects of fluorine substitution on metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via amino acid transporters, such as the large neutral amino acid transporter. Once inside the cell, this compound can be incorporated into proteins or metabolized into other bioactive compounds. The distribution of this compound within tissues can be influenced by its binding to transport proteins and its affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, endoplasmic reticulum, or mitochondria, through post-translational modifications or interactions with targeting signals. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
特性
IUPAC Name |
(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351994 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249648-08-6 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)



![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)







